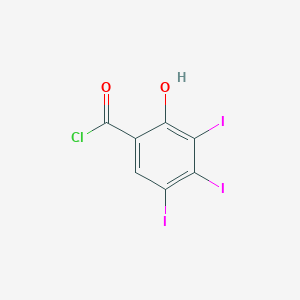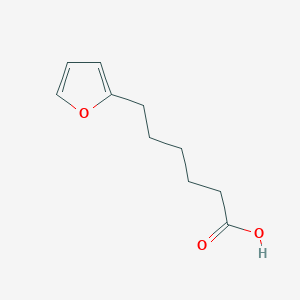
5-(10-Phenyldecyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(10-Phenyldecyl)benzene-1,3-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups and a long phenyldecyl chain. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications .
Métodos De Preparación
The synthesis of 5-(10-Phenyldecyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions to introduce the phenyldecyl chain and hydroxyl groups. Common reagents used in these reactions include bromine cations and various bases . Industrial production methods may involve the reduction of diketones or the dihydroxylation of alkenes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Análisis De Reacciones Químicas
5-(10-Phenyldecyl)benzene-1,3-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced using agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Aplicaciones Científicas De Investigación
5-(10-Phenyldecyl)benzene-1,3-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism of action of 5-(10-Phenyldecyl)benzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s long phenyldecyl chain also contributes to its hydrophobic interactions with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
5-(10-Phenyldecyl)benzene-1,3-diol can be compared with other dihydroxybenzenes such as catechol (benzene-1,2-diol), resorcinol (benzene-1,3-diol), and hydroquinone (benzene-1,4-diol).
Similar Compounds
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Propiedades
Número CAS |
76261-20-6 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
5-(10-phenyldecyl)benzene-1,3-diol |
InChI |
InChI=1S/C22H30O2/c23-21-16-20(17-22(24)18-21)15-9-6-4-2-1-3-5-8-12-19-13-10-7-11-14-19/h7,10-11,13-14,16-18,23-24H,1-6,8-9,12,15H2 |
Clave InChI |
DOAKROJPUDWPEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCCCCC2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


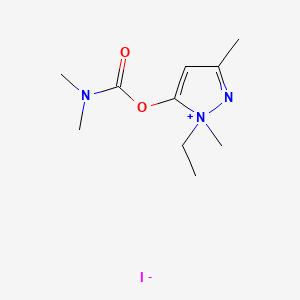
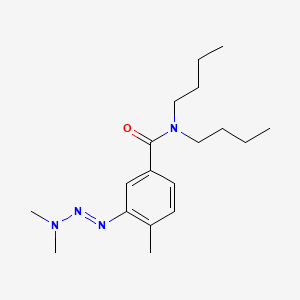
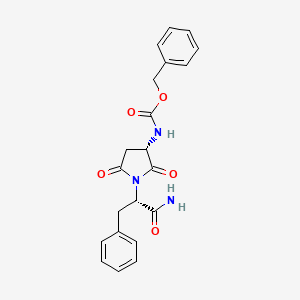
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
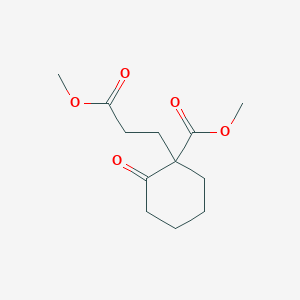
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
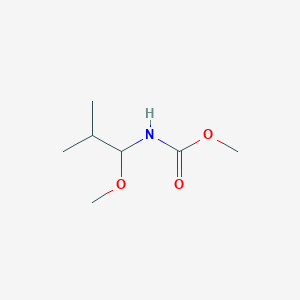
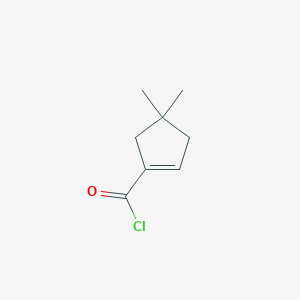

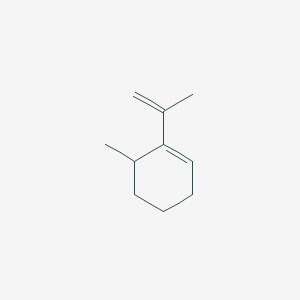
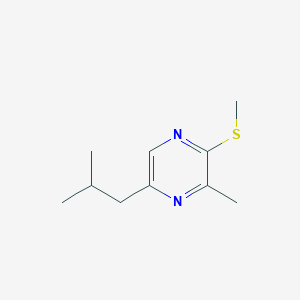
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
